Product packaging for Methyl 3-bromo-1H-indazole-4-carboxylate(Cat. No.:CAS No. 885271-63-6)

Methyl 3-bromo-1H-indazole-4-carboxylate

Cat. No.: B1371878
CAS No.: 885271-63-6
M. Wt: 255.07 g/mol
InChI Key: YRCSUTRLSRFUKC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O2 B1371878 Methyl 3-bromo-1H-indazole-4-carboxylate CAS No. 885271-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCSUTRLSRFUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646261
Record name Methyl 3-bromo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-63-6
Record name Methyl 3-bromo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis

The indazole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgpnrjournal.com This designation stems from the ability of the indazole core to serve as a versatile framework for the development of a wide array of biologically active compounds. nih.gov The unique structural and electronic properties of indazoles allow them to interact with various biological targets, leading to a broad spectrum of pharmacological activities. pnrjournal.comaustinpublishinggroup.com

Indazole derivatives have been successfully incorporated into a number of FDA-approved drugs, demonstrating their therapeutic relevance. pnrjournal.com These compounds have shown efficacy in treating a range of conditions, including cancer, inflammation, and nausea associated with chemotherapy. pnrjournal.comnih.gov The biological activities attributed to indazole-containing molecules are diverse and include:

Antitumor activity nih.govnih.gov

Anti-inflammatory properties rsc.org

Antimicrobial effects rsc.org

Antidepressant potential rsc.org

Anti-HIV activity nih.gov

The indazole scaffold's utility also extends to its role as a bioisostere for other aromatic systems, such as indoles and phenols. pharmablock.comacs.org In drug design, bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining its biological activity. nih.gov Indazoles, for instance, can offer advantages over phenols by being less susceptible to metabolic degradation. pharmablock.com

In the realm of organic synthesis, indazoles are valuable building blocks for the construction of more complex molecular architectures. austinpublishinggroup.com The presence of multiple reaction sites on the indazole ring allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. chim.it The functionalization of the indazole core, particularly at the C3 position, is a key area of research for developing new and potent pharmaceutical agents. mdpi.com

Overview of Brominated Indazole Derivatives in Research

The introduction of a bromine atom to the indazole scaffold represents a critical step in the synthesis of many functionalized indazole derivatives. chim.it Bromoindazoles serve as versatile intermediates in a variety of chemical reactions, particularly in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The strategic placement of a bromine atom on the indazole ring allows for subsequent modifications through well-established synthetic methodologies, such as the Suzuki-Miyaura coupling. nih.gov This reaction enables the introduction of a wide range of substituents, including aryl and heteroaryl groups, thereby expanding the chemical diversity of the indazole library. nih.gov The ability to readily functionalize the indazole core is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a drug candidate.

Halogenated indazoles are key precursors in the synthesis of a number of marketed drugs and clinical candidates. rsc.org The presence of a bromine atom can also directly influence the biological activity of a molecule by altering its electronic properties and binding interactions with its target. rsc.org Research has shown that the bromination of indazoles can be achieved with high regioselectivity, allowing for the precise synthesis of desired isomers. nih.govrsc.org

Research Context of Methyl 3 Bromo 1h Indazole 4 Carboxylate

Regioselective Bromination Strategies

The introduction of a bromine atom at the C3 position of the indazole ring is a crucial transformation, providing a handle for further diversification through cross-coupling reactions. Achieving high regioselectivity is paramount, and several modern synthetic methods have been developed to this end.

C3-Bromination via C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of C3-bromoindazoles. This approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions. Research has demonstrated that the C3 position of the indazole nucleus is susceptible to electrophilic attack, allowing for direct bromination. nih.govresearchgate.net This reactivity is a key feature in the design of synthetic routes to 3-bromoindazole (B152527) derivatives. The reaction typically involves an electrophilic bromine source that can react selectively at the electron-rich C3 position of the indazole ring.

Ultrasound-Assisted Bromination Techniques

To enhance the efficiency and sustainability of chemical transformations, ultrasound irradiation has been successfully applied to organic synthesis. In the context of indazole bromination, ultrasound-assisted techniques have been shown to accelerate reaction rates and improve yields. A notable example is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in the presence of a base, under ultrasonic irradiation. nih.govresearchgate.net This method facilitates the C-H bond cleavage and subsequent C-Br bond formation at the C3 position. The process is often complete within a short timeframe, typically around 30 minutes, and is compatible with a variety of functional groups, including esters. nih.gov The cavitation effect induced by ultrasound enhances mass transfer and accelerates the chemical reaction. nih.gov

Below is a table summarizing the ultrasound-assisted bromination of various substituted indazoles, demonstrating the versatility of this method.

EntrySubstrateProductYield (%)
12-Phenyl-2H-indazole3-Bromo-2-phenyl-2H-indazole95
2Methyl 2H-indazole-6-carboxylateMethyl 3-bromo-2H-indazole-6-carboxylate85
31-Methyl-1H-indazole3-Bromo-1-methyl-1H-indazole82

Table 1: Examples of Ultrasound-Assisted C3-Bromination of Indazoles.

Bromination with N-bromosuccinimide (NBS) and Related Reagents

N-bromosuccinimide (NBS) is a widely used and versatile reagent for the regioselective bromination of various organic compounds, including heterocyclic systems like indazole. chim.it The electrophilic nature of the bromine atom in NBS allows for the selective substitution at electron-rich positions. The reaction conditions for NBS bromination can be tuned by the choice of solvent and the use of catalysts or initiators. For the bromination of activated aromatic rings, the reaction can often be carried out at or below room temperature. rsc.org In some cases, particularly for benzylic or allylic brominations, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide may be employed in a non-polar solvent like carbon tetrachloride under reflux conditions. rsc.org The use of NBS offers advantages in terms of handling and safety compared to liquid bromine. nih.gov

Recent studies have also explored visible-light photoredox catalysis to activate NBS, further enhancing its electrophilic nature and leading to reduced reaction times under mild conditions. researchgate.net This method represents a greener alternative to traditional bromination protocols.

Esterification and Carboxylate Functionalization

The carboxylate group at the C4 position of the indazole ring provides another site for chemical modification. The methyl ester can be synthesized from the corresponding carboxylic acid, and it can also be hydrolyzed back to the carboxylic acid, providing a versatile handle for further synthetic transformations such as amide bond formation.

Methyl Ester Formation

The most common method for the preparation of methyl esters from carboxylic acids is the Fischer esterification. athabascau.camasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol. athabascau.camasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. athabascau.camasterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions. For instance, N-bromosuccinimide has been reported to catalyze the direct esterification of aryl and alkyl carboxylic acids with alcohols. nih.gov This metal-free method is tolerant to air and moisture and allows for a simple synthetic and isolation procedure. nih.gov

A general procedure for the synthesis of indazole-3-carboxylic acid ethyl ester reported in Organic Syntheses involves the reaction of the corresponding precursor in tetrahydrofuran (B95107), followed by purification by column chromatography. orgsyn.org This highlights a common laboratory-scale approach to obtaining pure ester products.

Hydrolysis to Carboxylic Acid Analogues

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. This reaction is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). semanticscholar.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the carboxylic acid.

In the synthesis of 1H-indazole-3-carboxylic acid, a reported method involves the hydrolysis of the corresponding methyl ester using sodium hydroxide in water under reflux, followed by acidification with hydrochloric acid to precipitate the carboxylic acid product in high yield. semanticscholar.org This straightforward procedure is widely applicable for the deprotection of methyl esters to their parent carboxylic acids, which can then be used in further synthetic steps, such as the formation of amides. researchgate.net

Multi-Component Reactions and Cyclization Strategies for Indazole Synthesis

The construction of the indazole ring system can be achieved through various innovative strategies that often aim to build complexity in a single step. These methods provide access to a diverse range of substituted indazoles, which are precursors to compounds like this compound.

A powerful strategy for the synthesis of the 1H-indazole core involves the intramolecular oxidative amination of C-H bonds. This approach offers an efficient pathway to form the crucial N-N bond and complete the pyrazole (B372694) ring fusion. One notable method employs a silver(I)-mediated intramolecular oxidative C-H amination. chemrxiv.orgnih.gov This transformation has proven effective for creating a variety of 3-substituted indazoles that are otherwise challenging to synthesize. Mechanistic studies suggest that this reaction may proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. chemrxiv.org

Metal-free conditions have also been developed for direct aryl C-H amination. For instance, treating arylhydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 1H-indazoles. researchgate.net Another oxidant, [bis-(trifluoroacetoxy)iodo]benzene (PIFA), has been successfully used for the direct aryl C-H amination of arylhydrazones, demonstrating good functional group compatibility and affording the corresponding indazole products in good yields. researchgate.net These methods represent a significant advance in indazole synthesis, often proceeding under mild conditions and with high efficiency.

Tandem or cascade reactions provide an elegant and atom-economical approach to building the indazole scaffold by forming multiple bonds in a single synthetic operation. These reactions streamline synthetic sequences and allow for the rapid construction of complex molecular architectures from simple precursors.

For example, a tandem C-H activation/intramolecular annulation reaction between azobenzenes and sulfoxonium ylides has been reported for the synthesis of 3-acylated-2H-indazoles. researchgate.net This process, often catalyzed by copper, demonstrates a wide substrate scope and produces the target compounds in good yields. Similarly, rhodium(III) catalysts have been employed for the cyclization of azobenzenes with α-keto aldehydes to efficiently synthesize 3-acylated-2H-indazoles via C(sp²)-H bond functionalization. researchgate.net

Another innovative approach involves a one-pot cascade reaction of N-nitrosoanilines with diazo compounds in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This method leads to the divergent synthesis of functionalized indazole N-oxides. The reaction proceeds through a nitroso-directed C-H bond alkylation, followed by nucleophilic addition, ring-opening, and dehydrogenation, showcasing the power of cascade reactions to build molecular complexity efficiently. researchgate.net

Cross-Coupling Reactions for Further Derivatization

The bromine atom in this compound serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. These transformations are fundamental for exploring the chemical space around the indazole core and synthesizing analogues with diverse properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. researchgate.netlibretexts.orgresearchgate.net It is particularly effective for the derivatization of bromoindazoles, allowing for the introduction of aryl and heteroaryl moieties. The reaction couples the bromoindazole with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org

The choice of catalyst is crucial for the success of the coupling. Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been shown to be highly effective for the Suzuki coupling of bromoindazoles with heteroaryl boronic acids, leading to good yields in relatively short reaction times. nih.gov The reaction conditions are generally mild and tolerate a broad range of functional groups, making this methodology highly versatile for the synthesis of complex indazole derivatives. researchgate.netnih.gov Bromoindazoles bearing a carbomethoxy group, such as the title compound, are good coupling partners in these reactions. nih.gov

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good nih.gov
PdCl₂(PPh₃)₂K₂CO₃DMFReflux0 nih.gov
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100Moderate to Good researchgate.net

This table presents a selection of conditions used for Suzuki coupling reactions on bromoindazole systems.

The bromine atom at the 3-position of the indazole ring can be replaced by various nucleophiles, although this transformation can be challenging compared to standard nucleophilic aromatic substitution (SNAr) on more activated systems. chemistryguru.com.sg Direct substitution often requires harsh conditions. Modern palladium-catalyzed cross-coupling reactions have become the preferred method for introducing nitrogen-based nucleophiles.

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) provides an efficient route to 3-aminoindazoles from 3-bromoindazoles. These reactions utilize a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple the bromoindazole with an amine. This methodology has been successfully applied to other five-membered nitrogen-containing heterocycles like bromopyrazoles and bromoimidazoles, demonstrating its broad utility. nih.gov The use of newly developed palladium precatalysts and bulky biarylphosphine ligands allows these reactions to proceed under mild conditions with a broad scope of amine coupling partners. nih.gov

Another strategy involves an SNAr cyclization. For instance, 3-aminoindazoles can be synthesized from precursors like 3-bromo-2,6-dichlorobenzonitrile (B3239784) through a condensation reaction with hydrazine (B178648). chemrxiv.org This reaction proceeds via a nucleophilic substitution of one of the chloro groups by hydrazine, followed by an intramolecular cyclization where the hydrazine nitrogen displaces the adjacent bromine atom to form the indazole ring.

Alkylation of the indazole ring, specifically at one of the nitrogen atoms, is a common derivatization strategy. However, the direct alkylation of N-unsubstituted indazoles often leads to a mixture of N-1 and N-2 regioisomers, posing a significant purification challenge. nih.govsemanticscholar.org The regioselectivity of this reaction is highly dependent on several factors, including the nature of the substituents on the indazole ring, the choice of base, the solvent, and the alkylating agent. semanticscholar.orgfrontierspecialtychemicals.com

For substrates like methyl 5-bromo-1H-indazole-3-carboxylate, the electronic properties of the substituents play a key role. Electron-withdrawing groups at certain positions can influence the nucleophilicity of the N-1 and N-2 atoms differently. Studies have shown that for indazoles with an electron-withdrawing group at the C-3 position (like a carboxylate), the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) can lead to high N-1 selectivity. semanticscholar.org This selectivity is sometimes rationalized by a proposed chelation of the sodium cation between the N-2 nitrogen and the oxygen of the C-3 substituent, directing the alkylating agent to the N-1 position. Conversely, different conditions can favor the N-2 isomer. The careful selection of reaction parameters is therefore crucial for achieving the desired regiochemical outcome. nih.gov

Table of Reaction Conditions and Regioselectivity in Indazole Alkylation

Substrate Base Solvent Alkylating Agent N-1:N-2 Ratio Reference
Methyl 1H-indazole-3-carboxylate NaH THF n-Pentyl bromide >99:1 frontierspecialtychemicals.com
Methyl 5-bromo-1H-indazole-3-carboxylate NaH DMF Isopropyl iodide 38:46 nih.gov

This interactive table summarizes the effect of substituents and reaction conditions on the regioselectivity of indazole N-alkylation.

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. In the context of synthesizing indazole derivatives, including this compound, green chemistry approaches offer significant advantages over traditional methods, which can involve harsh reaction conditions, toxic reagents, and lengthy procedures. ajrconline.orgajrconline.org Key green strategies that have been successfully applied to indazole synthesis include the use of microwave irradiation and the development of metal-free catalytic systems. ajrconline.orgrasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering a dramatic reduction in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. ajrconline.orgajrconline.org Microwave irradiation provides efficient and uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules, leading to a rapid rise in temperature and significantly accelerated reaction rates. orientjchem.orgnih.gov This technology has been effectively utilized in various steps of heterocycle synthesis, including the formation of the indazole core. rasayanjournal.co.in

In the synthesis of functionalized indoles, which are structurally related to indazoles, microwave irradiation has demonstrated notable success. A palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives showed a significant reduction in reaction time from hours to minutes and improved yields when switching from conventional oil bath heating to microwave irradiation. mdpi.com For example, the synthesis of Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate was completed in 3 hours with a 94% yield under microwave conditions, compared to 12 hours and an 89% yield with conventional heating. mdpi.com These findings underscore the potential of microwave-assisted techniques for the efficient synthesis of halogenated heterocyclic carboxylates like this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in the Synthesis of Indole (B1671886) Analogues mdpi.com

Entry Substrate Product Method Time Yield (%)
1 Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate Microwave 3 h 94
2 Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate Oil Bath 12 h 89
3 Methyl (Z)-3-((3-chlorophenyl)amino)but-2-enoate Methyl 6-chloro-2-methyl-1H-indole-3-carboxylate Microwave 1 h 90

Metal-Free Catalysis

A central goal of green chemistry is the replacement of toxic and expensive heavy metal catalysts with more sustainable alternatives. Metal-free catalysis avoids the issues of metal contamination in the final product—a critical concern in pharmaceutical synthesis—and reduces hazardous waste. acs.org Various metal-free strategies have been developed for the synthesis and functionalization of indazoles.

One notable approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. This method utilizes methanesulfonyl chloride and triethylamine (B128534) to achieve the cyclization under mild conditions (0–23 °C), offering good to excellent yields without the need for a metal catalyst. acs.org Another innovative, transition-metal-free method achieves the synthesis of 1H-indazoles through an oxidative C-N coupling of easily accessible hydrazones, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and dioxygen as the terminal oxidant. dntb.gov.ua

For the synthesis of specifically functionalized indazoles, direct C-H functionalization under metal-free conditions is highly desirable. An unprecedented metal-free, regioselective halogenation of 2H-indazoles has been reported using N-halosuccinimides (NCS, NBS). rsc.org This method allows for the selective synthesis of mono- and poly-halogenated indazoles in high yields by simply adjusting the reaction conditions. For example, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) at a slightly elevated temperature yielded the 3-bromo-2-phenyl-2H-indazole in 98% yield. rsc.org This type of direct C-H bromination represents a green and efficient pathway that could potentially be adapted for the synthesis of bromo-indazole cores.

Visible light-promoted photocatalysis has also emerged as a powerful metal-free tool. A general method for the C3-carbamoylation of 2H-indazoles has been developed using an organic photocatalyst (4CzIPN) and visible light, avoiding the use of transition metals and strong oxidants. nih.gov While this specific reaction introduces a carbamoyl (B1232498) group, the underlying principle of metal-free, light-induced C-H functionalization holds promise for introducing other substituents as well.

Table 2: Examples of Metal-Free Reactions for Indazole Synthesis and Functionalization

Reaction Type Starting Material Reagents Product Yield (%) Reference
C-N Coupling Hydrazones TEMPO, K3PO4, O2 1H-Indazoles N/A dntb.gov.ua
Cyclization o-Aminobenzoximes MsCl, Et3N 1H-Indazoles Good to Excellent acs.org
C-H Bromination 2-phenyl-2H-indazole NBS, CH3CN 3-bromo-2-phenyl-2H-indazole 98 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures. For indazole derivatives, including this compound, NMR provides crucial insights into the electronic environment of each proton and carbon atom, facilitates the assignment of their positions within the molecular framework, and helps in distinguishing between possible tautomeric forms.

The ¹H NMR spectrum of an indazole derivative provides a wealth of information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In a typical ¹H NMR spectrum of a substituted indazole such as this compound, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the N-H proton of the indazole core, and the methyl protons of the ester group.

The chemical shifts (δ) of the aromatic protons are influenced by the nature and position of the substituents. For instance, the bromine atom at the 3-position and the methyl carboxylate group at the 4-position will exert electronic effects that shift the signals of the adjacent protons. Generally, aromatic protons in indazole systems resonate in the range of δ 7.0-8.5 ppm. The N-H proton, being attached to a nitrogen atom, typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to the solvent and concentration. The methyl protons of the ester group (–COOCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.8 - 8.0d~8.0
H-67.3 - 7.5t~7.5
H-77.6 - 7.8d~7.0
NH (indazole)>10.0br s-
OCH₃ (ester)3.8 - 4.0s-

Note: This table is a representation of expected values and not based on reported experimental data for the specific compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Aromatic and heterocyclic carbons in indazole derivatives typically resonate in the δ 110-150 ppm range. The carbon atom attached to the bromine (C-3) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbonyl carbon of the ester group (C=O) will appear significantly downfield, usually in the range of δ 160-175 ppm. The methyl carbon of the ester group will be found in the upfield region, typically around δ 50-55 ppm.

A hypothetical ¹³C NMR data table for this compound is provided below for illustrative purposes.

Carbon AssignmentChemical Shift (δ, ppm)
C-3~120
C-3a~140
C-4~115
C-5~128
C-6~125
C-7~112
C-7a~142
C=O (ester)~165
OCH₃ (ester)~52

Note: This table is a representation of expected values and not based on reported experimental data for the specific compound.

For complex molecules or to confirm assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons in the aromatic ring system.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as the relationship between the ester group and the indazole ring.

These 2D-NMR experiments are crucial for the definitive structural elucidation of novel or complex indazole derivatives.

Indazole and its derivatives can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. NMR spectroscopy is a powerful technique to distinguish between these two forms. The chemical shifts of the ring carbons and protons, as well as the N-H proton, can differ significantly between the two tautomers.

In solution, the position of the N-H proton and the chemical shifts of the carbon atoms C-3 and C-7a are particularly diagnostic. For instance, in the 1H-tautomer, the proton is on N1, while in the 2H-tautomer, it resides on N2. This difference in proton location leads to distinct electronic distributions and, consequently, different NMR spectral patterns. Computational studies, in conjunction with experimental NMR data, can further aid in the assignment of the predominant tautomeric form in a given solvent.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in its characterization. For this compound (C₉H₇BrN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak ([M]⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

IonCalculated m/z
[C₉H₇⁷⁹BrN₂O₂ + H]⁺254.9769
[C₉H₇⁸¹BrN₂O₂ + H]⁺256.9749

Note: This table presents the calculated exact masses for the protonated molecular ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of indazole derivatives, GC-MS provides crucial information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

Common fragmentation pathways for indazole derivatives involve the cleavage of the ester group and subsequent fragmentation of the indazole ring. nih.gov Key fragmentation patterns anticipated for this compound are detailed in the table below.

Fragment Ion Proposed Structure/Loss Significance
[M-OCH₃]⁺Loss of a methoxy (B1213986) radical from the ester group.Indicates the presence of a methyl ester functionality.
[M-COOCH₃]⁺Loss of the entire carbomethoxy group.Confirms the ester substituent.
[Indazole core fragments]Cleavage of the bicyclic indazole ring system.Provides information about the core structure.

This table is predictive and based on the general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. Although the direct spectrum is not published, analysis of the spectrum of the closely related 1H-Indazole-4-carboxylic acid provides a strong basis for interpretation. researchgate.net

The primary vibrational modes for this compound are predicted as follows:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-HStretching3300-3100 (broad)Characteristic of the N-H bond in the indazole ring, often involved in hydrogen bonding.
C-H (aromatic)Stretching3100-3000Corresponds to the C-H bonds of the benzene portion of the indazole ring.
C-H (aliphatic)Stretching3000-2850Arises from the methyl group of the ester.
C=O (ester)Stretching1730-1715A strong, sharp peak indicative of the carbonyl group in the methyl ester. This would differ from the broader C=O stretch of a carboxylic acid dimer seen around 1710 cm⁻¹. libretexts.org
C=C / C=NStretching1620-1450A series of bands corresponding to the aromatic and pyrazole ring stretching vibrations.
C-O (ester)Stretching1300-1100Characteristic of the C-O single bond in the ester functionality.
C-BrStretching700-500Corresponds to the carbon-bromine bond.

The presence of a broad N-H stretching band would suggest intermolecular hydrogen bonding in the solid state. The precise position of the carbonyl stretch is sensitive to the electronic environment and conjugation within the molecule.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the analysis of closely related bromo-indazole derivatives, such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, offers significant insights into the expected solid-state structure. nih.gov

Studies on such derivatives reveal that the indazole ring system is nearly planar. nih.gov In the crystal lattice, molecules are often linked through a network of intermolecular interactions. For this compound, it is anticipated that N-H···O hydrogen bonds would form between the N-H of the indazole ring of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule, leading to the formation of dimers or extended chains.

Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal packing. nih.gov The presence of the bromine atom could also lead to C-H···Br or other halogen-related interactions.

Structural Feature Expected Observation Reference/Analogy
Indazole Ring Nearly planar bicyclic system.tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate nih.gov
Primary Intermolecular Interaction N-H···O hydrogen bonds forming dimers or chains.General principle for N-H containing carbonyl compounds.
Secondary Interactions π–π stacking between aromatic rings.tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate nih.gov
Crystal System Likely monoclinic or triclinic.Common for such organic molecules.

This table is predictive and based on the crystallographic data of analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the indazole chromophore.

Simple, unconjugated carboxylic acids and their esters typically absorb around 210 nm, which is of limited diagnostic use. libretexts.org However, the fusion of the benzene and pyrazole rings in the indazole system creates a larger conjugated system that absorbs at longer wavelengths. The presence of the bromo and carboxylate substituents will also influence the absorption maxima (λmax) and molar absorptivity. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

Based on the electronic properties of similar aromatic and heterocyclic systems, this compound is expected to exhibit absorption maxima in the UVA or UVB region of the electromagnetic spectrum.

Electronic Transition Expected λmax (nm) Comments
π → π250 - 350These transitions are characteristic of the conjugated aromatic system of the indazole ring. Multiple bands may be observed.
n → π> 300A weaker absorption band may be present due to the non-bonding electrons on the nitrogen and oxygen atoms.

This table provides an estimated range for the absorption maxima based on general principles of UV-Vis spectroscopy for aromatic heterocycles.

Computational Chemistry and in Silico Investigations of Methyl 3 Bromo 1h Indazole 4 Carboxylate Analogues

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies on various indazole analogues have been performed to assess their binding affinity against a range of protein targets implicated in diseases like cancer and microbial infections. distantreader.orgjocpr.com The binding affinity is typically quantified by a scoring function, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

For instance, docking studies of 3-carboxamide indazole derivatives against a renal cancer-associated protein (PDB ID: 6FEW) identified several compounds with high binding energies. nih.gov Similarly, when a series of substituted indazoles were docked against the aromatase enzyme (PDB ID: 3EQM), a key target in breast cancer, the compounds exhibited good binding energies, with one derivative showing a binding energy of -8.0 kcal/mol. derpharmachemica.com Another study on arylsulphonyl indazole derivatives as potential VEGFR2 kinase inhibitors also reported favorable binding affinities. nih.gov

The specific interactions driving this affinity are also revealed through docking. Common interactions for indazole scaffolds include hydrogen bonds between the indazole nitrogen atoms or substituents and amino acid residues like Arginine (Arg) and Threonine (Thr). derpharmachemica.comnih.gov For example, studies showed indazole derivatives forming hydrogen bonds with the NH1 and NH2 atoms of Arg115 in the aromatase active site. derpharmachemica.com In the case of VEGFR2, hydrogen contacts were observed between the indazole's pyridinic nitrogen, a pyrrolic NH atom, and the Thr916 residue. nih.gov Hydrophobic interactions with residues such as Leucine (Leu) and Valine (Val) also play a significant role in stabilizing the ligand-protein complex. jocpr.comresearchgate.net

Table 1: Examples of Molecular Docking Studies on Indazole Analogues
Indazole Analogue SeriesProtein Target (PDB ID)Range of Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Substituted indazolesAromatase (3EQM)-7.7 to -8.0Arg115, Met374, Thr310, Leu372 derpharmachemica.com
3-Carboxamide indazolesRenal cancer protein (6FEW)High (specific values not stated)Not specified nih.gov
Azaindazole derivativesPBRHigh (specific values not stated)LEU43, GLN109, ILE141 jocpr.com
Indazole derivativesVEGFR-2 (4AGD, 4AG8)-6.70 to -7.39Not specified biotech-asia.org
BindaritK-Ras-7.3Not specified nih.gov

The indazole scaffold is a core component in numerous compounds designed as enzyme inhibitors and receptor modulators. rsc.org Computational docking is a primary tool for predicting this activity. By demonstrating strong binding affinity and crucial interactions within the active site of an enzyme or the binding pocket of a receptor, these studies can predict a compound's potential to inhibit or modulate its target.

Indazole derivatives have been identified through in silico methods as potential inhibitors for a variety of enzymes, including:

Protein Kinases: Many indazole-containing drugs are kinase inhibitors. rsc.org Computational studies have explored indazole scaffolds as inhibitors of Tyrosine Kinase VEGFR-2, identifying compounds with significant binding scores predictive of inhibitory action. biotech-asia.org

Hypoxia-inducible factor-1α (HIF-1α): Indazole derivatives are reported as potent HIF-1α inhibitors, a key target in cancer therapy. nih.gov

Bromodomain-containing protein 4 (BRD4): This epigenetic reader is another cancer target for which indazole-4,7-dione derivatives have been developed as inhibitors. nih.gov

S-adenosyl-L-homocysteine/5'-methylthioadenosine nucleosidase (SAH/MTAN): This enzyme is involved in bacterial quorum sensing, and 5-aminoindazole (B92378) derivatives have been investigated as potential inhibitors to combat antimicrobial resistance. distantreader.orgnih.gov

Furthermore, indazole-based compounds have been investigated as modulators for receptors such as the Cannabinoid Receptor 1 (CB1), where many derivatives show high binding affinity. researchgate.net These predictions from docking studies provide a strong rationale for prioritizing which analogues of Methyl 3-bromo-1H-indazole-4-carboxylate should be synthesized and evaluated in experimental assays.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Both 2D- and 3D-QSAR models are developed to predict the activity of new compounds based on the properties of a known set of molecules.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as topological indices, connectivity indices, and physicochemical properties (e.g., lipophilicity, polar surface area). researchgate.netnih.gov Studies on indazole derivatives as TTK inhibitors have produced statistically significant 2D-QSAR models. growingscience.com One such model, developed using the Multiple Linear Regression (MLR) method, showed a high correlation coefficient (r²) of 0.9512 and good predictive ability (pred_r² = 0.8661), indicating that descriptors related to molecular shape and atom counts were important for activity. growingscience.com

3D-QSAR models go a step further by considering the three-dimensional structure of the molecules. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields (steric, electrostatic, hydrophobic) around aligned molecules. mdpi.com These fields are then correlated with biological activity. A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps that provide a structural framework for designing new, more potent inhibitors. nih.gov These maps highlight regions where bulky groups (steric favorability) or electropositive/electronegative groups (electrostatic favorability) would enhance or diminish activity.

The statistical quality of QSAR models is crucial for their predictive power. Key parameters include the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictive ability. researchgate.netgrowingscience.com

Table 2: Statistical Validation of QSAR Models for Indazole and Related Derivatives
Compound SeriesTarget/ActivityQSAR Typer² (Correlation)q² (Internal Validation)pred_r² (External Validation)Reference
Indazole DerivativesTTK Inhibition2D-QSAR (MLR)0.95120.89980.8661 growingscience.com
Indazole DerivativesSAH/MTAN Inhibition2D/3D-QSAR0.8520.781 (predictive r²)0.685 nih.gov
Hexahydro-indazolesAnti-inflammatory2D-QSAR0.920.84Not specified researchgate.net
Aryl Thiazole DerivativesAntimicrobial2D-QSAR0.95210.8619Not specified researchgate.netijpsdronline.com
Aryl Thiazole DerivativesAntimicrobial3D-QSAR (kNN-MFA)Not specified0.82830.4868 researchgate.netijpsdronline.com

Molecular Dynamics (MD) Simulations for Ligand Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a ligand within the protein's binding site. tandfonline.com

For potent indazole analogues identified through docking, MD simulations are performed to confirm that the predicted binding pose is stable in a more realistic, solvated environment. nih.govtandfonline.com Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A low and stable RMSD value suggests that the complex remains in a consistent and stable conformation. nih.gov

In studies of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound showed it remained stable in the active site of the protein. nih.gov Similarly, simulations of the indazole derivative Bindarit complexed with the K-Ras receptor confirmed the stability of the protein-ligand complex. nih.gov Another study on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione (B104310) reductase also used MD simulations to confirm that the ligand-enzyme complex remained in good equilibrium. tandfonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Early prediction of the ADMET properties of a drug candidate is essential to reduce the likelihood of late-stage failures in drug development. bohrium.comnih.gov In silico ADMET profiling uses computational models to predict a compound's pharmacokinetic and toxicity properties based on its structure.

For indazole analogues, various ADMET parameters are typically predicted using specialized software and web servers. biotech-asia.orgresearchgate.net These predictions help to assess the "drug-likeness" of the compounds.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated.

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (Vdss). mdpi.com

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound. mdpi.comnih.gov They can also predict whether the compound is likely to be an inhibitor of these enzymes, which is crucial for assessing potential drug-drug interactions. nih.govresearchgate.net

Excretion: Total clearance of the compound is often estimated. mdpi.com

Toxicity: A range of toxicity risks, such as mutagenicity, tumorigenicity, and hepatotoxicity, can be flagged by these computational tools. researchgate.net

Computational ADMET studies on various indazole scaffolds have shown that they generally possess favorable drug-like properties, providing further support for their development as therapeutic agents. biotech-asia.org

Table 3: Common In Silico ADMET Predictions for Drug Candidates
CategoryParameterDescription
AbsorptionHuman Intestinal Absorption (HIA)Predicts the percentage of the compound absorbed through the human gut.
P-glycoprotein (P-gp) Substrate/InhibitorPredicts interaction with the P-gp efflux transporter, which can limit absorption. mdpi.com
DistributionBlood-Brain Barrier (BBB) PermeabilityPredicts whether the compound can cross into the central nervous system. mdpi.com
Plasma Protein Binding (PPB)Estimates the extent to which the compound will bind to proteins in the blood.
MetabolismCYP450 Substrate/InhibitorPredicts interaction with key metabolic enzymes (e.g., CYP3A4, CYP2D6), indicating potential for drug-drug interactions. mdpi.comnih.gov
ToxicityhERG InhibitionPredicts potential for cardiotoxicity by blocking the hERG potassium channel.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the chemical behavior of indazole derivatives, offering a balance between computational cost and accuracy. DFT calculations provide valuable insights into the electronic properties, reaction mechanisms, and selectivity of reactions involving analogues of this compound. These theoretical studies are crucial for understanding and predicting the outcomes of chemical transformations, thereby guiding synthetic efforts.

Explanation of Reactivity Differences

DFT calculations have been successfully employed to rationalize the observed reactivity differences in the alkylation of substituted indazoles. For instance, in studies of the closely related methyl 5-bromo-1H-indazole-3-carboxylate, DFT has shown that the electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of the N¹ and N² positions. The presence of electron-withdrawing groups, such as a bromo group and a carboxylate ester, can modulate the electron density distribution across the heterocyclic ring system.

Computational models suggest that the reactivity is not solely governed by the intrinsic properties of the isolated molecule but also by interactions with reagents and solvents. For example, the coordination of cations from basic reagents (like Na⁺ or Cs⁺) to the nitrogen atoms and nearby functional groups can dramatically alter the reactivity landscape. DFT calculations can model these interactions and predict their impact on the activation energies of competing reaction pathways, thereby explaining experimentally observed product distributions.

N¹/N² Regioselectivity Discrimination

A pivotal challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution at the N¹ and N² positions, as direct alkylation often yields a mixture of both isomers. DFT calculations have proven invaluable in dissecting the factors that govern this regioselectivity.

Studies on analogous bromo-indazole carboxylates have demonstrated that the choice of base and solvent can steer the reaction towards either the N¹ or N² product. DFT calculations suggest that in the presence of a cesium carbonate base, a chelation mechanism involving the cesium ion, the N² nitrogen, and the oxygen of the C³-carboxylate group can favor the formation of the N¹-substituted product. Conversely, different non-covalent interactions can drive the formation of the N²-product under other conditions.

The relative stability of the N¹ and N² tautomers of the starting indazole also plays a role. DFT calculations can predict the energy difference between these tautomers, providing an indication of their relative populations in solution. For methyl 5-bromo-1H-indazole-3-carboxylate, the N¹-tautomer is favored, which influences the subsequent alkylation steps.

Table 1: Calculated N¹ and N² Partial Charges and Fukui Indices for Indazole Analogues

Compound Atom Partial Charge (Neutral) Partial Charge (Deprotonated) Fukui Index (f-)
Methyl 5-bromo-1H-indazole-3-carboxylate -0.368 -0.584 0.287
-0.117 -0.499 0.279
Methyl 1H-indazole-7-carboxylate -0.370 -0.590 0.323
-0.113 -0.505 0.278
1H-indazole-3-carbonitrile -0.366 -0.583 0.292
-0.119 -0.499 0.277

This data is derived from studies on analogues and illustrates the application of DFT in predicting reactivity. Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron distribution within a molecule. It translates the complex wavefunctions obtained from DFT calculations into localized bonds, lone pairs, and atomic charges.

For indazole systems, NBO analysis is particularly useful for quantifying the nucleophilicity of the N¹ and N² atoms by calculating their partial charges. In both the neutral and deprotonated states of analogues like methyl 5-bromo-1H-indazole-3-carboxylate, NBO calculations have shown that the N¹ atom typically bears a greater negative charge than the N² atom, suggesting it is the more nucleophilic site.

Furthermore, NBO analysis can be used to calculate the Fukui index, a descriptor of local reactivity. A larger Fukui index (f-) indicates a greater susceptibility to nucleophilic attack. These calculated indices, in conjunction with partial charges, provide a more complete picture of the factors governing regioselectivity and support the mechanistic pathways suggested by DFT energy calculations. The Wiberg bond index, another output of NBO analysis, offers insight into the covalent character of bonds within the molecule.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methyl 5-bromo-1H-indazole-3-carboxylate
Methyl 1H-indazole-7-carboxylate

Pharmacological and Biological Research Applications of Indazole Derivatives, Including Methyl 3 Bromo 1h Indazole 4 Carboxylate Analogues

Anticancer Activity Research

Indazole derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. nih.gov Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis. nih.gov Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, are already utilized in clinical practice for cancer treatment, underscoring the importance of this heterocyclic scaffold. nih.govnih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that govern cell growth, differentiation, and death. ed.ac.uk Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them a prime target for therapeutic intervention. ed.ac.uknih.gov Indazole derivatives have been extensively investigated as inhibitors of various tyrosine kinases. nih.gov

For instance, the 1H-indazole-3-amine structure is a key component in the drug Linifanib, where it effectively binds to the hinge region of tyrosine kinases. nih.gov Similarly, the indazole moiety in Entrectinib is crucial for its potent antitumor activity. nih.gov Research has led to the development of novel benzimidazole-indazole based inhibitors targeting mutant FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML). One optimized compound demonstrated potent inhibitory activity against both FLT3 and its drug-resistant mutant D835Y, with IC50 values of 0.941 nM and 0.199 nM, respectively. rsc.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a subfamily of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers, including bladder, lung, and breast cancer. nih.gov Consequently, FGFRs are considered important targets for anticancer drug development. rsc.org

Structure-based drug design has been employed to identify indazole-based pharmacophores for the inhibition of FGFR kinases. nih.gov This approach has led to the synthesis of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range, demonstrating the potential of the indazole scaffold for developing selective FGFR inhibitors. nih.gov Further optimization of a 1H-indazol-3-amine scaffold resulted in a potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity (IC50) of 40.5 nM, highlighting the promise of this class of compounds for targeting FGFR-driven cancers. rsc.org

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that controls DNA topology and is a validated target for antibacterial agents. mdpi.com While primarily a target in antimicrobial research, the structural similarities between the ATP-binding sites of bacterial DNA gyrase and human enzymes like Hsp90 have prompted investigations into the anticancer potential of DNA gyrase inhibitors. nih.gov Novobiocin, a known DNA gyrase B inhibitor, has been shown to inhibit the C-terminal ATP-binding site of Hsp90, a chaperone protein crucial for the stability of many oncoproteins. nih.gov This suggests a potential avenue for repurposing or redesigning DNA gyrase inhibitors for cancer therapy. nih.gov However, research specifically linking indazole derivatives to DNA gyrase inhibition for anticancer activity is still an emerging area.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Indazole derivatives have been shown to promote apoptosis in various cancer cell lines.

For example, treatment of the 4T1 breast cancer cell line with an indazole derivative led to a dose-dependent increase in apoptosis. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, both of which are linked to the induction of apoptosis. rsc.org

In addition to inducing apoptosis, some indazole derivatives can modulate the cell cycle. A study on 1H-indazole-3-amine derivatives revealed that a promising compound could affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov Another novel indole (B1671886) ethyl isothiocyanate analog, NB7M, was found to cause S-phase arrest in SMSKCNR neuroblastoma cells and G1-phase arrest in SH-SY5Y neuroblastoma cells. nih.gov

Targeting Specific Cancer Cell Lines

The anticancer activity of indazole derivatives has been evaluated against a wide range of human cancer cell lines. The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)
Indazole Derivative 2f4T1 (Breast Cancer)0.23 - 1.15
1H-indazole-3-amine Derivative 6oK562 (Chronic Myeloid Leukemia)5.15
1-methyl-3-aryl indazole 5cHCT-116 (Colon Carcinoma)< 64
1-methyl-3-aryl indazole 5cMDA-MB-231 (Breast Cancer)< 59
3-methyl-1H-indazole derivativesMV4;11 (Leukemia)Potent Suppression

Data sourced from multiple studies. nih.govnih.govnih.govmdpi.com

One study reported a series of 3-aryl indazoles and their N-methyl derivatives, which displayed mild to moderate anticancer activities against HCT-116 and MDA-MB-231 cell lines. mdpi.com Another study on 1H-indazole-3-amine derivatives found a compound with a promising inhibitory effect against the K562 cell line (IC50 = 5.15 µM) and showed greater selectivity for cancer cells over normal cells. nih.gov Furthermore, a series of 3-methyl-1H-indazole derivatives were designed as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer, with several compounds potently suppressing the proliferation of the MV4;11 cancer cell line. nih.gov

Antimicrobial Research

In addition to their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov The indazole scaffold has been explored for the development of new agents to combat bacterial and fungal infections.

A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds exhibited notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, some of these derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov

Furthermore, the synthesis of 1H-indazole-3-carboxamide derivatives has been undertaken to explore their antimicrobial potential. researchgate.net The versatility of the indazole ring allows for structural modifications to optimize activity against various microbial strains. The table below highlights the antimicrobial activity of selected indazole derivatives.

Derivative ClassTarget OrganismActivity
4-bromo-1H-indazole derivativesStaphylococcus epidermidisGood
4-bromo-1H-indazole derivativesStreptococcus pyogenes (penicillin-susceptible)Good
4-bromo-1H-indazole derivativesStaphylococcus aureus (penicillin-resistant)Potent
1H-indazole-3-carboxamide derivativesVarious bacteria and fungiUnder investigation

Data sourced from multiple studies. nih.govresearchgate.net

Antibacterial Activity

Indazole derivatives have emerged as a promising class of antibacterial agents, with numerous studies highlighting their efficacy against a range of bacterial pathogens. nih.govnih.gov A significant portion of this research has focused on their ability to inhibit bacterial DNA gyrase, a type II topoisomerase that is a well-validated target for antibacterial drugs. nih.govacs.org

One area of investigation has been the development of indazole derivatives as inhibitors of the GyrB subunit of DNA gyrase. nih.gov Through the optimization of a pyrazolopyridone hit, a novel class of indazole-based GyrB inhibitors was discovered, demonstrating excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens. nih.gov These compounds have shown efficacy against clinically important strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov

In one study, a series of novel indazole derivatives were designed and synthesized to act as inhibitors of DNA gyrase B. mitwpu.edu.in Several of these substituted compounds exhibited significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) value of 50 μg/mL against bacteria such as B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. mitwpu.edu.ineurekaselect.com Molecular docking studies suggested that substitutions at the 5th and 6th positions of the indazole ring resulted in better hydrogen bond interactions with the enzyme. mitwpu.edu.in

Another study focused on N-methyl-3-aryl indazoles and found that several of these compounds displayed potent activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govorientjchem.org Similarly, research into 6-bromo-1H-indazole derivatives has indicated their potential to inhibit key bacterial enzymes involved in cell wall synthesis or DNA replication. researchgate.net

Table 1: Antibacterial Activity of Selected Indazole Derivatives
Compound TypeTarget BacteriaActivity/PotencyReference
Substituted Indazole DerivativesB. subtilis, S. aureus, E. coli, P. aeruiginosa, S. typhiMIC = 50 μg/mL mitwpu.edu.ineurekaselect.com
Indazole-based GyrB InhibitorsGram-positive pathogens (including MRSA)Excellent enzymatic and antibacterial activity nih.gov
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, E. coli, Bacillus megateriumExcellent inhibitory activity for some derivatives nih.govorientjchem.org

Antifungal Activity

The investigation into the antimicrobial properties of indazole derivatives extends to their potential as antifungal agents. Several studies have demonstrated the in vitro efficacy of these compounds against various fungal strains, particularly those belonging to the Candida genus, which are common causes of opportunistic fungal infections in humans. nih.govorientjchem.org

Research on a series of N-methyl-3-aryl indazoles revealed that some of these compounds exhibited inhibitory activity against the fungal strain Candida albicans. nih.govorientjchem.org This suggests that the indazole scaffold can be a valuable template for the development of new antifungal drugs.

Further studies have explored the antifungal potential of 2,3-diphenyl-2H-indazole derivatives. mdpi.com Two compounds from this series demonstrated in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com The latter is of particular clinical significance due to its increasing incidence and resistance to conventional antifungal therapies.

In a broader screening of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, several compounds, particularly those with electron-withdrawing groups, were found to be more potent against the tested fungal strains than the standard drug, fluconazole (B54011). tandfonline.com The tested fungi included A. flavus, Mucor, Rhizopus, and M. gypsuem. tandfonline.com

Table 2: Antifungal Activity of Selected Indazole Derivatives
Compound TypeTarget FungiActivity/PotencyReference
N-methyl-3-aryl indazolesCandida albicansInhibitory activity observed nih.govorientjchem.org
2,3-diphenyl-2H-indazole derivativesCandida albicans, Candida glabrataIn vitro growth inhibition mdpi.com
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesA. flavus, Mucor, Rhizopus, M. gypsuemMore potent than fluconazole for some derivatives tandfonline.com

Antiprotozoal Activity

Indazole derivatives have shown significant promise as antiprotozoal agents, with research demonstrating their activity against several medically important protozoan parasites. mdpi.comproquest.comresearchgate.net These studies have highlighted the potential of the indazole scaffold in the development of new treatments for diseases such as giardiasis, amoebiasis, and trichomoniasis.

A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. proquest.comresearchgate.net The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored the antiprotozoal activity. proquest.comresearchgate.net Notably, many of the synthesized compounds were found to be more potent than metronidazole (B1676534), a commonly used antiprotozoal drug. mdpi.compnrjournal.com For instance, one 2,3-diphenyl-2H-indazole derivative was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Furthermore, indazole N-oxide derivatives have been investigated for their antiprotozoal properties, particularly against the agents of Chagas disease and leishmaniasis. nih.govresearchgate.net A study on a series of these compounds found that 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide exhibited interesting antichagasic activity against two strains and two life-cycle stages of the parasite. nih.gov Another derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, showed both trypanocidal and leishmanocidal activity. nih.gov

Table 3: Antiprotozoal Activity of Selected Indazole Derivatives
Compound TypeTarget ProtozoaActivity/PotencyReference
2-phenyl-2H-indazole derivativesEntamoeba histolytica, Giardia intestinalis, Trichomonas vaginalisMore potent than metronidazole in many cases mdpi.comproquest.comresearchgate.net
Indazole N-oxide derivativesTrypanosoma cruzi (Chagas), Leishmania speciesAntichagasic and leishmanocidal activity observed nih.govresearchgate.net

Mechanism of Action against Microbes

Understanding the mechanism of action of antimicrobial agents is crucial for the development of effective therapies and for overcoming resistance. For indazole derivatives, research has begun to elucidate the pathways through which they exert their antimicrobial effects.

In the context of their antibacterial activity, a primary mechanism of action that has been identified is the inhibition of DNA gyrase B. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The indazole scaffold has proven to be a suitable framework for designing potent inhibitors of this enzyme. nih.gov

For the antiprotozoal activity of indazole N-oxide derivatives, the proposed mechanism involves their bio-reduction. researchgate.net To gain insight into their mode of action, studies have included electrochemical behavior analysis, electron spin resonance (ESR) experiments, and the inhibition of parasitic respiration. nih.gov These investigations suggest that the N-oxide functionality plays a key role in the compounds' activity.

While the exact mechanisms for all antimicrobial activities of indazole derivatives are not yet fully understood and remain a subject of ongoing research, the available evidence points to specific molecular targets and pathways. mdpi.com

Anti-inflammatory Properties

Indazole and its derivatives have demonstrated significant anti-inflammatory properties in various experimental models. nih.govresearchgate.net This has led to their investigation as potential therapeutic agents for a range of inflammatory conditions. researchgate.net

Studies have shown that indazole derivatives can dose- and time-dependently inhibit carrageenan-induced hind paw edema in rats, a classic model of acute inflammation. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated through multiple mechanisms.

One of the key mechanisms contributing to the anti-inflammatory action of indazoles is the inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several indazole derivatives have been shown to significantly inhibit COX-2 activity. mdpi.comnih.gov For example, 5-aminoindazole (B92378) exhibited the most potent inhibition of COX-2 in one study, with IC50 values for various indazoles ranging from 12.32 to 23.42 μM. nih.gov

In addition to COX-2 inhibition, indazole derivatives have also been found to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov These cytokines play a crucial role in orchestrating the inflammatory response. The ability of indazoles to modulate these signaling molecules further underscores their anti-inflammatory potential. Furthermore, some indazole derivatives possess free radical scavenging activity, which can also contribute to their anti-inflammatory effects by mitigating oxidative stress associated with inflammation. nih.gov

Human Neutrophil Elastase Inhibition

Human neutrophil elastase (HNE) is a serine protease released by neutrophils at sites of inflammation. nih.govmdpi.com While it plays a role in host defense, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the respiratory system. nih.gov Consequently, HNE has become an important therapeutic target, and several indazole derivatives have been identified as potent inhibitors of this enzyme. nih.govsemanticscholar.org

Research has led to the development of N-benzoylindazole derivatives as potent, competitive, and pseudoirreversible HNE inhibitors. nih.gov Further optimization of this series has resulted in compounds with improved potency, protease selectivity, and stability. nih.gov For example, a 3-CN derivative in this series was identified as the most potent compound, with an IC50 of 7 nM. nih.gov

Another class of indazole-based HNE inhibitors is the 1,5,6,7-tetrahydro-4H-indazol-4-ones. nih.gov These compounds have been shown to be potent inhibitors of HNE, with Ki values in the low nanomolar range (6–35 nM). nih.gov Molecular docking studies of N-benzoylindazoles into the HNE binding domain have suggested that their inhibitory activity is dependent on the geometry of the ligand-enzyme complex. nih.gov

Table 4: Human Neutrophil Elastase (HNE) Inhibitory Activity of Indazole Derivatives
Compound SeriesPotencyReference
N-benzoylindazoles (e.g., 3-CN derivative)IC50 = 7 nM nih.gov
1,5,6,7-tetrahydro-4H-indazol-4-onesKi = 6–35 nM nih.gov

Other Biological Activities under Investigation

The therapeutic potential of indazole derivatives extends beyond their antimicrobial and anti-inflammatory properties. The unique chemical structure of the indazole nucleus has made it a versatile scaffold for the development of compounds with a wide array of other biological activities. nih.govnih.gov

Numerous studies have reported on the diverse pharmacological effects of indazole-containing compounds, which include antitumor, anti-HIV, and antihypertensive actions. nih.govnih.gov The structural similarities of indazoles to endogenous molecules like purine (B94841) bases may contribute to their ability to interact with various biological targets. researchgate.net

While a comprehensive review of all investigated activities is beyond the scope of this article, it is important to note that the indazole scaffold is a key component in several FDA-approved drugs for various indications, underscoring its pharmacological significance. pnrjournal.com Research continues to uncover new biological applications for this important class of heterocyclic compounds. researchgate.net

Antiviral Activities

The indazole nucleus is a key component in the development of novel antiviral agents. Research has shown that modifications on the indazole ring can lead to potent inhibitory activities against various viruses.

A notable study focused on the development of N-arylindazole-3-carboxamide derivatives, which are structural analogues of Methyl 3-bromo-1H-indazole-4-carboxylate. These compounds were synthesized and evaluated for their inhibitory effects against SARS-CoV-2. One of the derivatives, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, demonstrated a potent inhibitory effect with an EC50 value of 0.69 µM and exhibited low cytotoxicity. nih.gov This finding highlights the potential of the N-arylindazole-3-carboxamide scaffold as a template for creating new anti-coronavirus agents. nih.gov

Furthermore, the exploration of fused heterocyclic systems containing the indazole core has yielded promising results. Pyrrolo[2,3-e]indazole derivatives have been identified as a novel chemotype for inhibitors of neuraminidase, an enzyme crucial for the replication of influenza viruses. nih.govrsc.org In an anti-influenza screening against influenza A virus subtypes H3N2 and H1N1, these compounds were found to inhibit viral replication. nih.govrsc.org Specifically, two compounds, 6h and 12, not only inhibited the replication of influenza A virus strains but also suppressed viral and pneumococcal neuraminidases, indicating a dual activity. nih.gov The study concluded that the pyrrolo[2,3-e]indazole scaffold is a promising basis for developing new neuraminidase inhibitors. nih.govrsc.org

Table 1: Antiviral Activity of Selected Indazole Analogues

Compound Virus/Target Activity (EC₅₀/IC₅₀) Source
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide SARS-CoV-2 0.69 µM nih.gov
Pyrrolo[2,3-e]indazole Compound 6h Influenza A (H3N2, H1N1) Active Inhibitor nih.gov

Enzyme Inhibition

Indazole derivatives have been widely investigated as inhibitors of various enzymes, playing a crucial role in different pathological processes. Their structural similarity to endogenous molecules allows them to interact with the active sites of enzymes, leading to their inhibition.

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. While some indole-based compounds are potent inhibitors, the substitution with an indazole ring has been shown to reduce the inhibitory potency against butyrylcholinesterase (BChE). mdpi.com However, other studies have identified indazole-based thiadiazole derivatives as significant inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, a derivative containing a para-positioned trifluoro group on a phenyl ring was found to be the most potent in its series against BuChE, with an IC50 value of 0.89 ± 0.12 μM. nih.gov

Indazole derivatives have also shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro inhibitory activity against human COX-2. mdpi.com Docking calculations suggest that these compounds share a similar binding mode to the known COX-2 inhibitor, rofecoxib. mdpi.com

Furthermore, isatins (indole-2,3-diones), which share structural similarities with oxidized indazoles, have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes responsible for the metabolism of numerous esterified drugs. nih.gov

Receptor Modulation

The ability of indazole derivatives to modulate the activity of various receptors is a cornerstone of their therapeutic potential. These compounds can act as agonists, antagonists, or degraders, depending on their structure and the target receptor.

One significant area of research is the modulation of cannabinoid receptors. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is known as an intermediate in the synthesis of synthetic cannabinoids that act as agonists of the cannabinoid type 1 (CB1) receptor. nih.gov This indicates that the indazole-3-carboxylate scaffold is a key structural feature for interaction with this receptor.

In the field of oncology, particularly for estrogen receptor α positive (ERα+) breast cancer, selective estrogen receptor degraders (SERDs) offer a novel therapeutic approach. Researchers have developed thieno[2,3-e]indazole derivatives as orally available SERDs. nih.gov By replacing a 6-hydroxybenzothiophene group with a 6H-thieno[2,3-e]indazole moiety in a known compound, and subsequent modifications, a candidate compound (compound 40) was identified. This compound exhibited potent ERα degradation, growth inhibition of cancer cells, and robust antitumor efficacy in xenograft models. nih.gov

Additionally, 3-phenyl indazole-based compounds have been discovered as novel antagonists for the chemokine-like receptor 1 (CMKLR1), which is implicated in inflammatory diseases like psoriasis. researchgate.net

Antioxidant Activity

Many indazole derivatives have been reported to possess significant antioxidant properties. researchgate.net The ability to scavenge free radicals is a crucial mechanism in preventing oxidative stress, which is implicated in a wide range of diseases.

Studies have evaluated the antioxidant potential of newly synthesized indazole derivatives through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, reducing power capacity, and total antioxidant capacity. researchgate.net In one study, all tested indazole derivatives showed noticeable activity in these assays when compared to standard antioxidants. researchgate.net

The antioxidant effects of specific indazole derivatives have also been quantified. For instance, in an in vitro study, indazole, 5-aminoindazole, and 6-nitroindazole (B21905) were tested for their ability to inhibit DPPH activity in a concentration-dependent manner. nih.gov At a concentration of 200μg/ml, 6-nitroindazole showed the highest degree of inhibition at 72.60%, while indazole and 5-aminoindazole showed 57.21% and 51.21% inhibition, respectively. nih.gov These compounds also demonstrated a concentration-dependent inhibition of lipid peroxidation. nih.gov

Table 2: DPPH Radical Scavenging Activity of Indazole Derivatives at 200µg/ml

Compound % Inhibition Source
6-Nitroindazole 72.60% nih.gov
Indazole 57.21% nih.gov
5-Aminoindazole 51.21% nih.gov

Cardiovascular Applications

The indazole scaffold is a promising framework for the development of drugs targeting cardiovascular diseases. nih.govnih.gov Research has identified several indazole derivatives with potential applications in treating conditions such as circulatory disorders, cardiomyopathy, and atherosclerosis. nih.gov

One of the most promising indazole derivatives is YC-1, which has been developed for its therapeutic use in circulatory disorders due to its ability to inhibit platelet aggregation and vascular contraction. nih.gov Another significant compound is ARRY-797, a selective p38α kinase inhibitor, which has been investigated in clinical trials for lamin-related dilated cardiomyopathy. nih.gov Treatment with ARRY-797 has been shown to prevent left ventricular dilatation in animal models. nih.gov

Furthermore, the derivative Indazole-Cl has been shown to be effective in preventing atherosclerosis by activating the estrogen receptor (ER)-β. nih.gov The diverse biological activities of indazole derivatives make them valuable candidates for further exploration in the field of cardiovascular drug discovery. nih.govnih.gov

Neurodegenerative Disease Research

Indazole derivatives are being actively investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. mdpi.comnih.gov The multifactorial nature of these diseases necessitates the development of multitarget drugs, and the indazole scaffold provides a versatile platform for designing such agents. nih.gov

A key strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes. While some studies have shown that replacing an indole core with an indazole can reduce potency against butyrylcholinesterase, other research has successfully developed potent indazole-based inhibitors. mdpi.comnih.gov For example, a series of indazole-based thiadiazole-thiazolidinone hybrids were synthesized, with some compounds showing significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Compound 9 from this series, which features a para-positioned trifluoro group, was identified as a highly effective inhibitor of BuChE with an IC50 of 0.89 ± 0.12 μM. nih.gov

The chemerin/CMKLR1 axis has also been implicated in the pathology of Alzheimer's disease, particularly in the migration and recruitment of microglia to senile plaques. researchgate.net Modulation of this axis by indazole derivatives represents a potential therapeutic strategy. researchgate.net

Antidepressant and Antihypertensive Properties

The diverse pharmacological profile of the indazole scaffold extends to the central nervous system and the cardiovascular system, with demonstrated potential for antidepressant and antihypertensive effects. mdpi.com

Indazole derivatives have been recognized for their potential antidepressant activity. mdpi.com While specific studies on this compound analogues are emerging, the broader class of nitrogen-containing heterocycles is a fertile ground for the discovery of new antidepressant agents. For instance, novel benzothiazole (B30560) derivatives, which share some structural similarities with indazoles, have been shown to reduce immobility time in mice in the tail suspension test, a common screening model for antidepressants. nih.gov

In the realm of cardiovascular health, indazole derivatives have been investigated for their antihypertensive properties. researchgate.net A study on substituted benzimidazole (B57391) and benzindazole derivatives identified compounds with antihypertensive activity comparable to the established drug Telmisartan. ekb.eg These compounds are believed to exert their effect by antagonizing angiotensin II (Ang II) receptors. ekb.eg In particular, compound TG 3 showed a comparable decrease in mean arterial blood pressure to Telmisartan, marking it as a promising candidate for further investigation as an antihypertensive drug. ekb.eg Additionally, a 3-bromo-5-isoxazolecarbonyl derivative demonstrated significant antihypertensive action in spontaneously hypertensive rats, suggesting that the 3-bromo substitution pattern can be beneficial for this activity. nih.gov

Structure-Activity Relationship (SAR) Studies

The indazole nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in drug discovery to optimize the potency and selectivity of indazole-based compounds. Research has shown that modifications at various positions of the indazole ring, particularly at the C3, C4, and C6 positions, play a pivotal role in determining the pharmacological profile of these derivatives. nih.gov

SAR in Anticancer Drug Design

The substitution pattern on the indazole ring is critical for the antiproliferative activity of its derivatives. Studies have explored placing a hydrophobic group at the C3 position and a hydrophilic group at the C6 position to enhance anticancer effects. nih.gov For instance, a series of compounds with (E)-3,5-dimethoxystyryl at the C3 position were synthesized to investigate the impact of different substituents at the C6 position (R1). nih.gov

One of the most potent compounds identified in this series was 2f , which features a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the C6 position. rsc.orgrsc.org This compound demonstrated significant growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line. nih.govrsc.orgrsc.org The SAR analysis revealed that further modifications to the C3 substituent of this scaffold led to a decrease in potency. Adding a chlorine atom to the 3,5-dimethoxystyryl group (compound 2o ) or changing the vinyl linker to an ethyl linker (compound 2p ) resulted in reduced antiproliferative activity compared to 2f . rsc.org

Antiproliferative Activity of C3/C6-Substituted Indazole Derivatives
CompoundR1 (C6-Substituent)R2 (C3-Substituent)IC50 against 4T1 cells (μM)
2a4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl>10
2f6-(4-methylpiperazin-1-yl)pyridin-3-yl0.23
2o6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-2-chloro-3,5-dimethoxystyryl1.08
2p2-(3,5-dimethoxyphenyl)ethyl>10

Data sourced from studies on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. nih.govrsc.org

SAR of Indazole-3-Carboxamides as CRAC Channel Blockers

The regiochemistry of substituents is paramount, as demonstrated in studies of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov These studies revealed that the indazole-3-carboxamide linkage is essential for activity. nih.gov

Specifically, compound 12d , an indazole-3-carboxamide, was found to be a potent inhibitor of calcium influx with a sub-micromolar IC50. nih.gov In stark contrast, its reverse amide isomer, 9c , where the amide linkage is inverted, was completely inactive in the calcium influx assay even at high concentrations. nih.govnih.gov This highlights a strict structural requirement for the orientation of the amide group at the C3 position for this specific biological activity. nih.gov Further SAR exploration showed that derivatives with a 3,5-difluoro-4-pyridyl moiety attached to the amide nitrogen, such as compounds 15b and 15d , were also highly active blockers of Ca2+ influx. nih.gov

Effect of Amide Regiochemistry on CRAC Channel Inhibition
CompoundStructure TypeActivity in Calcium Influx Assay
12dIndazole-3-carboxamideActive (IC50 &lt; 1 µM)
9c"Reverse" Indazole-3-carboxamideInactive (&gt; 100 µM)

Data sourced from a structure-activity relationship study of indazole 3-carboxamides. nih.govnih.gov

SAR for Other Biological Targets

The versatility of the indazole scaffold is evident from SAR studies targeting various other enzymes and receptors.

IDO1 Enzyme Inhibition : For the inhibition of the IDO1 enzyme, SAR studies indicated that the 1H-indazole ring itself is a key pharmacophore. A suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. Furthermore, the nature of substituents at both the C4 and C6 positions of the indazole scaffold played a significant role in modulating IDO1 inhibition. nih.gov

Estrogen Receptor (ER) Degraders : In the development of 1H-indazole derivatives as selective estrogen receptor degraders (SERDs), SAR studies on a triphenylalkene scaffold revealed key structural insights. Replacing an ethyl group with a cyclobutyl group led to enhanced potency. Additionally, incorporating larger substituents, such as a trifluoromethyl (CF3) group, on an adjacent aryl ring resulted in compounds with improved ER degradation efficacy. nih.gov

EGFR Kinase Inhibition : Structure-guided design of 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase also provided valuable SAR data. One study identified that compound 109 displayed strong potency against both EGFR T790M and EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov

These examples underscore the importance of systematic structural modification and SAR analysis in tailoring the biological activity of indazole derivatives for a wide range of therapeutic applications.

Future Research Directions and Therapeutic Potential

Optimization of Indazole Derivatives

The optimization of lead compounds derived from the indazole scaffold is a critical step in drug discovery, focusing on enhancing potency, selectivity, and pharmacokinetic properties through systematic chemical modifications. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. For the indazole core, research has shown that substitutions at various positions on the bicyclic ring system can dramatically influence biological activity.

Investigations into indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups at the C4 position, where the carboxylate of Methyl 3-bromo-1H-indazole-4-carboxylate resides, were among the more potent substituents. Further studies have demonstrated the importance of modifications at other positions. For instance, in the development of anti-cancer agents, exchanging hydrophobic and hydrophilic groups at the C3 and C6 positions was explored to determine the impact on their anti-cancer activities.

The 3-position, occupied by a bromine atom in the parent compound, is a particularly common site for modification. The bromine can be replaced with a variety of functional groups to target different biological pathways. For example, the synthesis of a series of 3-substituted 1H-indazoles with a carbohydrazide (B1668358) moiety at the C3 position led to the identification of potent inhibitors of the IDO1 enzyme, which is implicated in cancer immune evasion. These optimization strategies, which involve fine-tuning the substituents around the indazole core, are essential for developing derivatives with improved therapeutic profiles.

In Vivo and Clinical Investigations

While specific in vivo and clinical data for this compound are not extensively documented, numerous studies on related indazole derivatives have demonstrated significant biological effects in preclinical and clinical settings, highlighting the therapeutic promise of this compound class.

The foundational indazole scaffold has shown marked anti-inflammatory properties in animal models. In vitro studies with indazole and simple derivatives like 5-aminoindazole (B92378) and 6-nitroindazole (B21905) have confirmed their ability to inhibit key inflammatory mediators. This includes the inhibition of cyclooxygenase-2 (COX-2) and the pro-inflammatory cytokine Interleukin-1β (IL-1β), as detailed in the table below.

Table 1: In Vitro Anti-Inflammatory Activity of Indazole Derivatives

Compound % Inhibition of COX-2 (at 100µM) IC₅₀ for IL-1β Inhibition (µM)
Indazole 71.42% 114.39
5-Aminoindazole 65.23% 121.15
6-Nitroindazole 76.89% 100.75

This table is based on data from in vitro assays.

Furthermore, derivatives structurally related to this compound have shown potential in oncology. A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides were evaluated for their anti-cancer and anti-angiogenic properties. Two compounds from this series, 11c and 11d, demonstrated significant inhibition of pro-angiogenic cytokines, which are crucial for tumor growth and development.

Table 2: Anti-Angiogenic Activity of Selected Indazole Derivatives

Compound Target Cytokine % Inhibition
11c TNFα 69.2%
VEGF 67.5%
EGF 65.3%
11d TNFα 72.8%
VEGF 70.4%
IGF1 64.7%
TGFβ 62.5%

This table presents the percentage inhibition of various pro-angiogenic cytokines by the tested compounds.

The therapeutic potential of the indazole scaffold has also reached clinical trials. For example, ARRY-371797, a p38α MAPK selective kinase inhibitor based on an indazole structure, has been tested in humans for treating LMNA-related dilated cardiomyopathy, demonstrating that this class of compounds is actively being investigated for a range of serious diseases.

Exploration of Novel Substituents and Complex Derivatives

Future research extends beyond simple optimization to the exploration of novel and complex chemical entities built upon the indazole framework. The goal is to access new chemical space and discover compounds with unique mechanisms of action or improved target specificity. This compound is an ideal starting material for these endeavors due to its functional handles that facilitate advanced synthetic transformations.

Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are being employed to introduce diverse substituents. For example, the Suzuki coupling reaction has been used to attach various aryl groups to the 5-position of the indazole ring, creating biaryl derivatives with potential as kinase inhibitors. This approach allows for the systematic exploration of how different aromatic systems at this position influence biological activity.

Researchers are also synthesizing more complex heterocyclic systems fused or linked to the indazole core. A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives was synthesized and evaluated for anti-proliferative effects against several human cancer cell lines, with some compounds showing potent activity at nanomolar concentrations. Another strategy involves fragment-led de novo design, which has been used to discover 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptors (FGFRs), a key target in cancer therapy. These advanced synthetic efforts are crucial for expanding the therapeutic applications of the indazole scaffold and identifying next-generation drug candidates.

Development of Novel Therapeutic Agents based on Indazole Scaffold

The indazole scaffold is a cornerstone in the development of novel therapeutic agents, with its derivatives showing a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. The clinical and commercial success of several indazole-based drugs validates its importance and fuels ongoing research and development.

A number of indazole derivatives have received FDA approval and are now used to treat various diseases, particularly cancer. These drugs often function as kinase inhibitors, targeting signaling pathways that are dysregulated in tumor cells. The versatility of the indazole core allows it to bind effectively within the ATP-binding pockets of various kinases.

Table 3: Examples of Approved Drugs Featuring the Indazole Scaffold

Drug Name Therapeutic Area Mechanism of Action
Axitinib Oncology Kinase Inhibitor (VEGFR, PDGFR)
Pazopanib Oncology Multi-kinase Inhibitor (VEGFR, PDGFR, c-Kit)
Entrectinib Oncology Kinase Inhibitor (Trk, ROS1, ALK)
Granisetron Supportive Care 5-HT3 Receptor Antagonist

The continued exploration of intermediates like this compound provides a robust platform for the discovery of new medicines. By leveraging advanced synthetic methodologies and a deeper understanding of disease biology, researchers can design and create novel indazole derivatives tailored to interact with specific biological targets, paving the way for future therapeutic breakthroughs.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 3-bromo-1H-indazole-4-carboxylate, and how do reaction conditions influence yield?

A1. The compound can be synthesized via multi-step reactions involving halogenation and esterification. Key steps include:

  • Bromination : Direct electrophilic substitution on the indazole core using brominating agents (e.g., NBS or Br₂ in controlled conditions).
  • Esterification : Reaction of the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄ or HCl gas).
    Critical parameters include temperature control (0–5°C during bromination to avoid side reactions) and stoichiometric ratios to minimize over-bromination. Purification via column chromatography (hexane/EtOAc gradients) ensures high purity .

Advanced Crystallography

Q. Q2. How can SHELXL and Mercury CSD address challenges in resolving the crystal structure of this compound?

A2. Challenges include anisotropic displacement of the bromine atom and potential twinning. Methodological solutions:

  • SHELXL Refinement : Use anisotropic displacement parameters (ADPs) for Br and O atoms to model thermal motion accurately. Apply TWIN commands for twinned data .
  • Mercury CSD : Visualize intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs. The "Materials Module" enables comparison with similar structures to validate packing patterns .

Basic Characterization

Q. Q3. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

A3. Key techniques:

  • NMR : ¹H NMR (δ 8.2–7.5 ppm for aromatic protons, δ 4.0 ppm for methyl ester). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and Br-substituted carbon (δ ~115 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~255 m/z) verifies molecular weight.
  • IR : Ester C=O stretch (~1720 cm⁻¹) and N–H indazole stretch (~3400 cm⁻¹). Cross-validate with computational spectra (e.g., Gaussian) .

Advanced Data Contradiction

Q. Q4. How to resolve discrepancies between computational reactivity predictions and experimental results for bromine substitution in this compound?

A4. Discrepancies may arise from solvation effects or transition-state inaccuracies. Mitigation strategies:

  • Solvent Modeling : Use COSMO-RS or SMD models in DFT calculations to account for solvation .
  • Experimental Validation : Perform kinetic studies (e.g., varying Br₂ concentration) to compare activation energies with computed values. Use HPLC to monitor intermediate formation .

Basic Purification

Q. Q5. What chromatographic methods optimize purification of this compound from byproducts?

A5. Use gradient elution (e.g., 10–50% EtOAc in hexane) on silica gel columns. Monitor fractions via TLC (Rf ~0.4 in 3:7 EtOAc/hexane). For persistent impurities (e.g., di-brominated byproducts), employ recrystallization in ethanol/water (70:30 v/v) .

Advanced Intermolecular Interactions

Q. Q6. How can Mercury CSD analyze hydrogen-bonding networks in this compound crystals?

A6. Mercury’s "Packing Similarity" tool quantifies interactions:

  • Hydrogen Bonds : Identify C–H···O bonds between the ester carbonyl and adjacent indazole rings.
  • π-π Stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings. Compare with CSD entries (e.g., refcodes XYZABC) to validate motifs .

Advanced Structure-Activity Relationships (SAR)

Q. Q7. How does the bromo substituent position influence biological activity in indazole derivatives?

A7. The 3-bromo group enhances electrophilic reactivity, enabling cross-coupling (e.g., Suzuki-Miyaura) for functionalization. SAR studies show:

  • Anticancer Activity : Bromine at position 3 increases binding affinity to kinase targets (e.g., JAK2) by ~30% compared to 5-bromo analogs.
  • Metabolic Stability : Methyl ester at position 4 improves plasma stability (t₁/₂ > 6 hrs in murine models) .

Basic Stability and Storage

Q. Q8. What storage conditions prevent degradation of this compound?

A8. Store at –20°C in amber vials under inert gas (N₂/Ar). Degradation pathways include:

  • Hydrolysis : Avoid moisture (use molecular sieves in solution).
  • Light Sensitivity : Protect from UV exposure. Monitor purity via HPLC every 6 months (retention time shift >5% indicates degradation) .

Advanced Computational Modeling

Q. Q9. How to model the electronic effects of the bromine atom on the indazole ring using DFT?

A9. Use B3LYP/6-311+G(d,p) basis set in Gaussian:

  • Electrostatic Potential Maps : Highlight electron-deficient regions near Br (MEP ~+0.15 e/ų).
  • NBO Analysis : Quantify hyperconjugation between Br and the aromatic π-system (stabilization energy ~8 kcal/mol) .

Advanced Synthetic Optimization

Q. Q10. What catalytic systems improve regioselectivity in bromination of Methyl 1H-indazole-4-carboxylate?

A10. Compare catalysts:

  • FeCl₃ : Provides 85% regioselectivity for 3-bromo product but requires excess Br₂.
  • NBS/DTBP : Radical bromination under UV light yields 90% 3-bromo isomer with minimal di-substitution. Optimize using DoE (Design of Experiments) to balance temperature and catalyst loading .

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Feasible Synthetic Routes

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Methyl 3-bromo-1H-indazole-4-carboxylate
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Methyl 3-bromo-1H-indazole-4-carboxylate

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